1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol
Description
1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol is a fluorinated amino alcohol derivative characterized by a trifluoromethyl group, a secondary alcohol, and a (2-hydroxy-1-phenylethyl)amino substituent. Its structure combines hydrophobic (trifluoromethyl, phenyl) and hydrophilic (hydroxyl, amino) moieties, making it a candidate for diverse biological applications, particularly in kinase inhibition and anticancer drug development.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)10(17)6-15-9(7-16)8-4-2-1-3-5-8/h1-5,9-10,15-17H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDRVJMAESHLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201662 | |
| Record name | β-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477889-78-4 | |
| Record name | β-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477889-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol typically involves the reaction of trifluoroacetone with 2-hydroxy-1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[(2-hydroxy-1-phenylethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyphenylethyl group may contribute to its binding affinity to certain receptors or enzymes, influencing their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s activity and physicochemical properties are influenced by its substituents. Key comparisons include:
Table 1: Structural Comparison
Anticancer and Kinase Inhibition
- rac-6 : Demonstrates potent dual inhibition of CK2-α and PIM-1 kinases, inducing apoptosis in breast cancer and leukemia cells via intrinsic pathways . The brominated benzimidazole enhances binding to ATP pockets through halogen bonds and hydrophobic interactions .
- Ethyl 4,4,4-trifluoro-3-hydroxy-3-(quinolin-2-ylmethyl)butanoate (): Shows moderate anticancer activity in zebrafish models but higher toxicity, highlighting the role of substituents in balancing efficacy and safety.
Physicochemical Properties
- Solubility: The hydroxyethylamino group may improve aqueous solubility relative to purely hydrophobic analogs like DV381.
- Metabolic Stability : Fluorine atoms generally reduce metabolic degradation, but the phenyl group may increase susceptibility to cytochrome P450 oxidation compared to thienyl or pyridyl derivatives.
Table 3: Physicochemical Properties
Binding Interactions and Mechanism
- Target Compound: The hydroxyl and amino groups likely form hydrogen bonds with kinase catalytic residues (e.g., Lys68 in CK2-α), while the phenyl group engages in π-π stacking with hydrophobic pockets.
- rac-6 : Bromine atoms form halogen bonds with backbone carbonyls (e.g., Val116 in CK2-α), and the benzimidazole moiety fits into the ATP-binding cleft .
- Thienyl Derivatives (DV381) : Thiophene’s sulfur atom may coordinate with metal ions or participate in charge-transfer interactions, enhancing binding in specific kinase conformations.
Q & A
Q. Table 1: Key Synthetic Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Amino-1-phenylethanol, K₂CO₃, DMF, 80°C | Amine substitution |
| 2 | Column chromatography (EtOAc/hexane) | Purification |
| 3 | NMR, IR, MS | Structural confirmation |
Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?
Methodological Answer:
The compound’s stereocenters (C2 hydroxy and C3 amine) require absolute configuration determination.
Crystallization : Grow single crystals via slow evaporation of a hexane/EtOAc solution .
Data Collection : Use a synchrotron or lab-source diffractometer (Mo-Kα radiation, 100K).
Refinement : Employ SHELXL for refinement, leveraging its robust handling of heavy atoms (e.g., fluorine) to resolve electron density maps .
Validation : Cross-check with Flack parameter or Bijvoet differences for chiral centers .
Note : Discrepancies in bond angles (e.g., C-F vs. C-OH distances) may arise due to fluorine’s electronegativity; iterative refinement in SHELX mitigates this .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- NMR identifies trifluoromethyl environments (δ -60 to -80 ppm) .
- NMR confirms amine ( 1.5–2.5 ppm) and hydroxy ( 2.0–3.5 ppm) protons.
Mass Spectrometry : High-resolution MS (ESI+) validates molecular ion [M+H] and fragments (e.g., loss of –CH₂CH(OH)–) .
IR Spectroscopy : Peaks at 3300–3500 cm (OH/NH stretches) and 1100–1250 cm (C-F) confirm functional groups .
Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?
Methodological Answer:
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess intramolecular H-bonding (e.g., OH⋯N interactions) .
Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., adrenergic receptors), leveraging the phenyl group’s π-π stacking potential .
Solubility Prediction : Apply COSMO-RS to model solvent interactions, critical for pharmacokinetic profiling .
Q. Table 2: Key Computational Parameters
| Parameter | Value | Relevance |
|---|---|---|
| Basis Set | 6-31G* | Balances accuracy/speed |
| Force Field | AMBER | Protein-ligand interactions |
| Dielectric Constant | 78.5 (water) | Solubility modeling |
Advanced: How to address contradictory spectral data (e.g., NMR vs. XRD)?
Methodological Answer:
Source Identification :
- Dynamic Effects : NMR may average conformers (e.g., rotamers), while XRD captures static structures. Compare -couplings (NMR) with torsion angles (XRD) .
- Crystal Packing : XRD data may show intermolecular H-bonds absent in solution. Validate via variable-temperature NMR .
Resolution Strategies :
- Perform NOESY/ROESY to detect spatial proximities in solution .
- Re-refine XRD data with alternative occupancy models if disorder is suspected .
Basic: What are the compound’s stability considerations under experimental conditions?
Methodological Answer:
pH Sensitivity : The amine and hydroxy groups make it prone to hydrolysis in acidic/basic conditions. Store in neutral, anhydrous solvents (e.g., THF) .
Light/Temperature : Decomposition risks increase above 40°C; use amber vials and refrigerate.
Compatibility : Avoid strong oxidizers (e.g., CrO₃) to prevent degradation of the trifluoromethyl group .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Core Modifications :
- Replace phenyl with heteroaromatics (e.g., thienyl) to assess π-stacking effects .
- Vary fluorine substitution (e.g., CF₃ vs. CHF₂) to study electronegativity impacts .
Assays :
- In Vitro : Test adrenoceptor binding (radioligand displacement) .
- In Silico : Use QSAR models to correlate logP with membrane permeability .
Q. Table 3: Example Derivatives & Properties
| Derivative | Modification | LogP (Predicted) |
|---|---|---|
| 1 | Thienyl取代苯基 | 2.1 |
| 2 | CHF₂取代CF₃ | 1.8 |
| 3 | 4-Fluorophenyl | 2.3 |
Basic: What solvents are optimal for recrystallization?
Methodological Answer:
Screening : Test hexane/EtOAc (1:3), dichloromethane/methanol (5:1), or toluene/ethanol (2:1) .
Criteria : Prioritize solvents with moderate polarity to balance solubility and crystal growth.
Yield Improvement : Add a co-solvent (e.g., 5% DMF) if nucleation is slow .
Advanced: How to separate enantiomers for chiral resolution studies?
Methodological Answer:
Chiral Chromatography : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) .
Kinetic Resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica) to selectively modify one enantiomer .
Crystallization : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
Electrophilicity : The trifluoromethyl group enhances the α-carbon’s electrophilicity via inductive effects, accelerating SN2 reactions .
Steric Effects : Bulky phenyl groups may hinder backside attack, favoring retention or elimination.
Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields .
Validation : Compare reaction rates of CF₃ vs. CH₃ analogues via NMR kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
